1-(Heptan-2-yl)piperazine
Overview
Description
1-(Heptan-2-yl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. The compound has a molecular formula of C11H24N2 and a molecular weight of 184.32 g/mol . It is characterized by a piperazine ring substituted with a heptan-2-yl group.
Preparation Methods
The synthesis of 1-(Heptan-2-yl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives under mild conditions . Industrial production methods often involve the catalytic cyclization of aminoethylethanolamine and diethylenetriamine or the one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine .
Chemical Reactions Analysis
1-(Heptan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonyl chlorides to form substituted piperazine derivatives.
Cyclization: Intramolecular cyclization reactions can be performed to form more complex piperazine-containing structures.
Scientific Research Applications
1-(Heptan-2-yl)piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Heptan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-(Heptan-2-yl)piperazine can be compared with other similar piperazine derivatives, such as:
- 1-(Heptan-2-yl)-4-methylpiperazine
- 1-(Heptan-2-yl)-4-phenylpiperazine
- 1-(Heptan-2-yl)-4-ethylpiperazine
These compounds share the piperazine core structure but differ in their substituents, which can significantly impact their chemical reactivity, biological activity, and pharmacokinetic properties . The uniqueness of this compound lies in its specific heptan-2-yl substitution, which may confer distinct physicochemical properties and biological activities.
Properties
IUPAC Name |
1-heptan-2-ylpiperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-4-5-6-11(2)13-9-7-12-8-10-13/h11-12H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCOJFOMZJFAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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